4-(6-Methoxypyridin-2-yl)benzoic acid
Description
4-(6-Methoxypyridin-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a 6-methoxypyridin-2-yl group. This structure combines the aromatic properties of benzoic acid with the electron-rich pyridine ring, making it a versatile intermediate in medicinal chemistry. The methoxy group at the 6-position of the pyridine ring enhances lipophilicity and modulates electronic effects, which are critical for its biological interactions .
The compound has gained attention in pharmaceutical research, particularly as a precursor for the synthesis of acetyl-CoA carboxylase (ACC) inhibitors. Its tris(hydroxymethyl)aminomethane (TRIS) salt form has been patented for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) due to its crystalline stability and enhanced bioavailability .
Properties
CAS No. |
867256-80-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(6-methoxypyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-17-12-4-2-3-11(14-12)9-5-7-10(8-6-9)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
OPEHJPNXVOWCEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(6-Methoxypyridin-2-yl)benzoic acid and related compounds:
Structural and Electronic Effects
- Substituent Position : The 6-methoxy group on the pyridin-2-yl ring in the target compound contrasts with derivatives like 4-(6-methylpyridin-3-yl)benzoic acid, where the methyl group is on the pyridin-3-yl ring. This positional difference alters steric and electronic interactions with biological targets .
- Functional Groups : Compared to the nitro group in 4-(5-Nitropyridin-2-yl)benzoic acid, the methoxy group in the target compound is electron-donating, which may enhance binding affinity to enzymes like ACC by stabilizing charge interactions .
Pharmacological Relevance
- The tris salt form of this compound demonstrates superior crystallinity and solubility compared to non-salt derivatives, making it suitable for formulation in solid dosage forms .
- In contrast, amide derivatives (e.g., 4-((3,5-dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide) prioritize different pharmacokinetic profiles, often sacrificing solubility for increased membrane permeability .
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